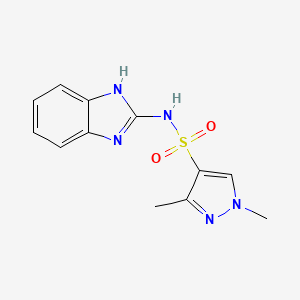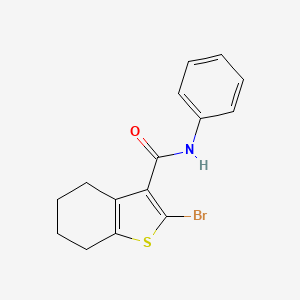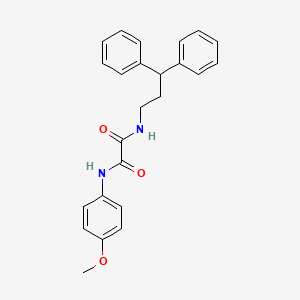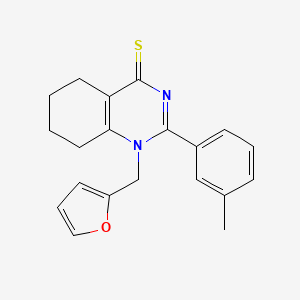
N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The compound N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play crucial roles in cell cycle regulation, and their dysregulation is often associated with cancer .
Mode of Action
It is known to interact with its targets, potentially inhibiting their activity . This inhibition could disrupt the normal cell cycle, leading to cell death or preventing cell proliferation .
Biochemical Pathways
The compound’s interaction with Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle regulation pathway . The downstream effects of this interaction can lead to cell cycle arrest, apoptosis, or reduced cell proliferation .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, potential induction of apoptosis, and inhibition of cell proliferation . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 1H-benzo[d]imidazole with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific optoelectronic properties.
Comparison with Similar Compounds
1H-benzo[d]imidazole: A simpler structure lacking the pyrazole and sulfonamide groups.
1,3-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the benzimidazole moiety.
N-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-sulfonamide: Similar but without the methyl groups on the pyrazole ring.
Uniqueness: N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both benzimidazole and pyrazole moieties, which confer a combination of biological activities. The methyl groups on the pyrazole ring can enhance its lipophilicity and membrane permeability, making it more effective in biological systems.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-11(7-17(2)15-8)20(18,19)16-12-13-9-5-3-4-6-10(9)14-12/h3-7H,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMDBXPGOHBHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)
![2-cyclohexyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2844061.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2844062.png)
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2844063.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![1-(4-{[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2844071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2844072.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)
![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)
![2-Chloro-1-[(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octan-7-yl]ethanone](/img/structure/B2844079.png)

